molecular formula C17H14BrN3O2 B11310673 4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

Cat. No.: B11310673
M. Wt: 372.2 g/mol
InChI Key: LBHLFZHXSGJGKY-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is an organic compound that features a bromine atom, a benzamide group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the phenyl group and the bromine atom. The final step involves the formation of the benzamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the benzamide group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.

Scientific Research Applications

4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the benzamide group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide: shares similarities with other benzamide derivatives and oxadiazole-containing compounds.

    N-(4-bromo-phenyl)-2-chloro-benzamide: Another compound with a bromine atom and a benzamide group, but with a chlorine atom instead of the oxadiazole ring.

    Benzamide, N-(4-fluorophenyl)-2-bromo-: Similar structure but with a fluorine atom instead of the oxadiazole ring.

Uniqueness

The uniqueness of this compound lies in the combination of the oxadiazole ring and the benzamide group, which can confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

IUPAC Name

4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

InChI

InChI=1S/C17H14BrN3O2/c18-14-8-6-13(7-9-14)17(22)19-11-10-15-20-16(21-23-15)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22)

InChI Key

LBHLFZHXSGJGKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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